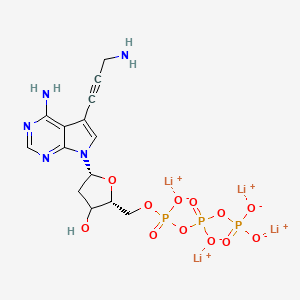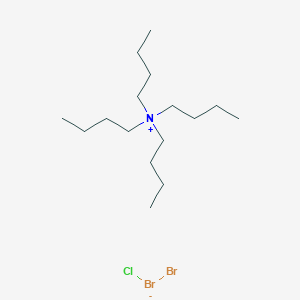![molecular formula C14H12N2O3S B12395071 Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate involves multiple steps, starting from the appropriate quinoline derivatives. Common synthetic routes include cyclization reactions and functional group modifications. For instance, the preparation of quinoline derivatives often involves the use of aniline and diethyl ethoxymethylenemalonate, followed by cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial production, involving the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: Used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Conditions often involve the use of catalysts and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its role as a urea transporter inhibitor, affecting renal function.
Medicine: Potentially developed as a diuretic drug for treating conditions like edema and hypertension.
Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds
Mechanism of Action
The compound exerts its effects by inhibiting urea transporter proteins, specifically UT-A and UT-B isoforms. These transporters play a crucial role in the urine concentration mechanism by mediating intrarenal urea recycling. By inhibiting these transporters, the compound increases urine output without causing significant electrolyte disturbances .
Comparison with Similar Compounds
- 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
Comparison: Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate is unique due to its specific inhibition of urea transporters, which distinguishes it from other diuretics that target sodium reabsorption. This specificity reduces the risk of electrolyte imbalances, making it a promising candidate for therapeutic use .
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3 |
InChI Key |
XRJKHUHLPVGTCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)







![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
